(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
Physical and Chemical Properties Analysis
The compound has a molecular weight of 347.4 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are 347.18450629 g/mol . Its topological polar surface area is 91.6 Ų . It has a complexity of 511 .
Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on synthesizing furan and piperidine derivatives due to their potential applications in developing new materials and pharmaceuticals. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative, demonstrating the process of aldol condensation and highlighting its structural confirmation through various spectroscopic analyses. This study underlines the importance of furan derivatives in synthetic chemistry, contributing to the development of heterocyclic compounds which could share similar synthetic pathways or applications with the compound (Singh, Rawat, & Sahu, 2014).
Catalytic Applications
The use of piperidine and related nitrogen heterocycles as catalysts or reactants in chemical transformations is another area of interest. For example, Jones et al. (1995) explored the reactions of various oxygen and nitrogen heterocycles with a rhodium phosphine complex, indicating the diverse reactivity and potential catalytic roles these structures can play. Such research suggests potential catalytic or reactive roles for piperidine moieties within complex molecules (Jones, Dong, & Myers, 1995).
Biological Activities
Research into the biological activities of compounds containing furan and piperidine derivatives reveals potential pharmacological applications. Khan et al. (2013) discussed the molecular structure and interactions of a compound synthesized via a one-pot three-component reaction, highlighting its potential biological relevance through hydrogen bonding and C-H…π interactions. This points towards the investigation of similar compounds for biological and pharmacological properties (Khan, Ibrar, Lal, Altaf, & White, 2013).
Properties
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-12-17(13-19(23)20(14)2)25-16-7-9-21(10-8-16)18(22)6-5-15-4-3-11-24-15/h3-6,11-13,16H,7-10H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBGOMTRQEBGS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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